1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole
Description
1-{[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with methyl groups at positions 5 and 4. A 1,2,4-oxadiazole ring linked to a furan moiety is attached via a methyl group at position 1 of the benzodiazole. This structure combines aromatic and heterocyclic components, which are known to enhance bioactivity in pharmaceutical and agrochemical contexts.
Properties
IUPAC Name |
3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-6-12-13(7-11(10)2)20(9-17-12)8-15-18-16(22-19-15)14-4-3-5-21-14/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHCYPMLKRRNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carboxylic acid hydrazide, which is then cyclized to form the 1,2,4-oxadiazole ring. This intermediate is further reacted with 5,6-dimethyl-1H-1,3-benzodiazole under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and other substituted derivatives
Scientific Research Applications
1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structure is distinct from other benzodiazoles and oxadiazoles due to its unique substitution pattern. Key structural analogs and their differences are summarized below:
*Calculated based on IUPAC formula.
Key Structural Insights :
- Compared to phenolic or triol-substituted benzodiazoles (e.g., 1b and 5b ), the target compound’s furan-oxadiazole group may reduce polarity but enhance aromatic interactions in biological targets.
Antimicrobial Activity :
- For example, compound 5b (triol-substituted) showed exceptional activity against S. aureus (MIC = 0.156 mg/mL) and C. albicans (MIC = 0.3125 mg/mL) .
- Compound 1b : Moderate activity against S. aureus (MIC < 0.3125 mg/mL) and C. albicans .
- 1,3,4-Oxadiazole Derivatives: Limited data, but thiol-containing analogs (e.g., ) may exhibit enhanced reactivity against microbial enzymes.
Antioxidant Activity :
- The target compound’s furan group could contribute to radical scavenging, similar to phenolic benzodiazoles. Compound 5b demonstrated high DPPH scavenging activity (IC₅₀ = 8.2 µM) due to its triol substituents .
Mechanistic Insights :
- Molecular docking studies on benzodiazoles (e.g., 5b ) using AutoDock Vina revealed strong interactions with S. aureus thymidylate kinase (TMK), a key enzyme in DNA synthesis . The target compound’s oxadiazole-furan group may similarly inhibit TMK via hydrophobic or π-stacking interactions.
Computational and Pharmacokinetic Comparisons
- Binding Affinity : Docking scores for compound 5b against TMK were −8.2 kcal/mol , while the target compound’s oxadiazole-furan group may improve affinity due to increased hydrophobic surface area.
Biological Activity
The compound 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C17H16N4O2
- Molecular Weight : 304.34 g/mol
- CAS Number : Not available in the provided sources.
Anticancer Activity
Research has highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:
The compound exhibited dose-dependent apoptosis induction in MCF-7 and other cancer cell lines. It was found to be more effective than doxorubicin in some cases, indicating a promising therapeutic potential.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal activities:
- Antibacterial Activity : Compounds containing oxadiazole rings have shown efficacy against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationships (SAR)
Understanding the SAR of oxadiazole derivatives can guide the development of more potent compounds. Modifications at specific positions on the oxadiazole ring or substituents on the benzodiazole moiety can significantly influence biological activity.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their anticancer properties. The findings indicated that modifications on the furan ring enhanced cytotoxicity against leukemia cell lines (CEM-13 and MT-4) with IC50 values below 2 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
